molecular formula C22H22FN3O5 B11037283 4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

Cat. No.: B11037283
M. Wt: 427.4 g/mol
InChI Key: CLLOSEKQRVUUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde under specific conditions to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trimethoxyphenyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C22H22FN3O5

Molecular Weight

427.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-6H-imidazo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C22H22FN3O5/c1-25-19-15(12-9-16(29-2)20(31-4)17(10-12)30-3)11-18(27)26(21(19)24-22(25)28)14-7-5-13(23)6-8-14/h5-10,15,19H,11H2,1-4H3

InChI Key

CLLOSEKQRVUUFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(CC(=O)N(C2=NC1=O)C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.